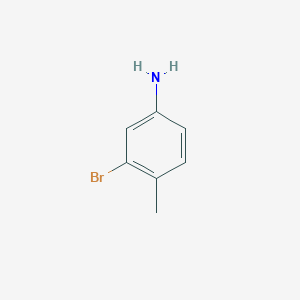

3-Bromo-4-methylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXMMIBZRMKADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228161 | |

| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-91-7 | |

| Record name | 3-Bromo-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Methylaniline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches for 3-Bromo-4-methylaniline primarily involve the strategic functionalization of readily available toluene (B28343) derivatives. These methods are characterized by the sequential introduction of the required bromo and amino groups onto the aromatic ring.

Bromination of 4-Nitrotoluene (B166481) followed by Reduction

A prominent and widely documented method for synthesizing this compound begins with 4-nitrotoluene. zigya.comvaia.comdoubtnut.comdoubtnut.com This two-step process involves the electrophilic bromination of the aromatic ring, followed by the reduction of the nitro group to an amine. The directing effects of the substituents on the toluene ring are crucial; the methyl group is an ortho-, para-director, while the nitro group is a meta-director. This alignment favors the introduction of the bromine atom at the position ortho to the methyl group and meta to the nitro group, yielding the intermediate 2-bromo-4-nitrotoluene (B188816). zigya.comvaia.com

The efficiency and selectivity of the bromination of 4-nitrotoluene are highly dependent on the reaction conditions. A key catalyst for this electrophilic substitution is iron, often introduced as iron filings, which reacts with bromine to form the Lewis acid iron(III) bromide (FeBr₃) in situ. vaia.comgoogle.com This catalyst enhances the electrophilicity of bromine, facilitating the attack on the electron-rich aromatic ring. vaia.com

Optimization of this step involves controlling the temperature and agitation. A Russian patent describes an improved method where the bromination is conducted at a temperature of 100-120°C with vigorous stirring. google.com This intensive mixing helps to remove water from the reaction mass, which can otherwise deactivate the iron catalyst. google.com Furthermore, introducing the bromine under the layer of 4-nitrotoluene improves the contact between reactants and enhances the yield of the desired 2-bromo-4-nitrotoluene intermediate. google.com

Table 1: Optimized Bromination Conditions for 4-Nitrotoluene

| Parameter | Optimized Condition | Rationale | Source |

| Starting Material | 4-Nitrotoluene | Readily available precursor. | vaia.comgoogle.com |

| Reagent | Bromine (Br₂) | Source of electrophilic bromine. | google.com |

| Catalyst | Iron (Fe) | Forms FeBr₃ catalyst in situ. | vaia.comgoogle.com |

| Temperature | 100-120°C | Optimal range for reaction rate and selectivity. | google.com |

| Stirring | Vigorous (Re 1500-2500) | Improves reactant contact and removes inhibitory water. | google.com |

Following bromination, the nitro group of the 2-bromo-4-nitrotoluene intermediate is reduced to an amino group to yield the final product. Metal-acid systems are a common and effective choice for this transformation. zigya.comgoogle.com A widely used combination is tin (Sn) and hydrochloric acid (HCl). zigya.comdoubtnut.comdoubtnut.com

An efficient variation of this method utilizes the crude reaction mixture from the bromination step directly. google.com The brominated mass is dissolved in a solvent like benzene (B151609) and gradually added to a suspension of iron powder in boiling water. google.com In this procedure, the hydrogen bromide (HBr) present as a byproduct in the bromination mixture serves as the necessary acid for the iron-mediated reduction, simplifying the process by eliminating the need to isolate the intermediate or add a separate acid. google.com Another classical method for the reduction of nitroarenes is the Zinin reduction, which employs negative divalent sulfur reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide. sciencemadness.org

Table 2: Comparison of Reduction Strategies for 2-Bromo-4-nitrotoluene

| Method | Reducing Agent(s) | Conditions | Advantages | Source |

| Metal-Acid | Tin (Sn), Hydrochloric Acid (HCl) | Standard laboratory conditions. | High yield, reliable method. | zigya.comdoubtnut.com |

| Integrated Process | Iron (Fe), HBr (in situ) | Boiling water, benzene solvent. | Simplifies process by using crude intermediate and byproduct acid. | google.com |

| Zinin Reduction | Sodium or Ammonium Sulfide | Alcoholic medium. | Useful for sensitive compounds, can offer chemoselectivity. | sciencemadness.org |

Conversion from p-Toluidine (B81030): Bromination and Acetylation

An alternative synthesis route starts from p-toluidine (4-methylaniline). Direct bromination of p-toluidine is difficult to control and can lead to multiple products. Therefore, a three-step sequence involving protection, bromination, and deprotection is employed for a more selective outcome. orgsyn.orgdoubtnut.com

The process begins with the protection of the highly activating amino group by acetylation. p-Toluidine is treated with acetic anhydride (B1165640) to form N-acetyl-p-toluidine (p-acetotoluide). orgsyn.orgdoubtnut.com This step moderates the activating nature of the amino group and provides steric hindrance. The subsequent bromination of p-acetotoluide with bromine in acetic acid directs the bromine atom selectively to the ortho position relative to the acetylamino group, yielding 3-bromo-4-acetamidotoluene. orgsyn.org The final step is the hydrolysis of the acetyl group, typically achieved by heating with an acid or base, which removes the protecting group and furnishes this compound. orgsyn.orgdoubtnut.com This method is well-established and a procedure is documented in Organic Syntheses. orgsyn.org

Novel Green Chemistry Approaches for Substituted Anilines

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency in the synthesis of substituted anilines and other important chemical compounds. rsc.orgresearchgate.netchemrxiv.org

A novel and green synthetic method has been developed for generating substituted anilines from benzyl (B1604629) azides that possess an electron-withdrawing group (EWG) at the ortho or para position. chemrxiv.orgchemrxiv.org This approach is notable for its simplicity, speed, and efficiency at room temperature. chemrxiv.org

The transformation is achieved by treating the appropriately substituted benzyl azide (B81097) with concentrated sulfuric acid for a very short duration, often around five minutes. chemrxiv.org The reaction proceeds with the extrusion of a carbon atom, converting the benzylic azide into an aniline (B41778) derivative. chemrxiv.org This method is particularly attractive from a green chemistry perspective as it can be performed without organic solvents, and the reaction conditions are mild. chemrxiv.org Functional groups such as cyano, nitro, and sulfonamides are tolerated under these conditions. chemrxiv.org This process provides an innovative route to convert a non-functional methyl group (activated by an EWG) into a functional amine group via a benzylic azide intermediate. chemrxiv.org

Table 3: Key Features of the Green Synthesis of Anilines from Benzyl Azides

| Feature | Description | Source |

| Starting Material | Benzyl azides with ortho/para EWG | Specific substrate requirement for aniline formation. |

| Reagent | Concentrated Sulfuric Acid (98%) | Acts as both catalyst and reaction medium. |

| Temperature | Room Temperature | Low energy consumption. |

| Reaction Time | ~5 minutes | Rapid transformation. |

| Key Transformation | Extrusion of carbon from the benzyl group | Novel rearrangement to form the aniline. |

| Green Aspects | Solvent-free, fast, energy-efficient. | Aligns with principles of sustainable chemistry. |

Catalyst and Additive-Free Syntheses

The development of synthetic protocols that eliminate the need for catalysts and additives is a cornerstone of green chemistry, aiming to reduce environmental waste and improve economic feasibility. For the synthesis of bromo-aromatic compounds, traditional methods often rely on catalysts or harsh conditions. However, recent research has focused on more benign approaches.

One emerging strategy involves conducting reactions in aqueous media under ambient conditions. While specific research on a completely catalyst- and additive-free synthesis of this compound is not extensively documented, general principles from related transformations suggest potential pathways. For instance, multicomponent reactions have been successfully performed in water without any added catalyst to produce complex heterocyclic structures from various anilines. acs.org These protocols leverage water's unique properties to facilitate reactions that might otherwise require catalysts. acs.org Another approach involves the use of N-bromosuccinimide (NBS) for bromination in novel, environmentally friendly media like water extract of pomegranate ash (WEPA), which can proceed without an added catalyst. researchgate.net These catalyst-free methods demonstrate high efficiency and product yields under mild, atmospheric conditions, highlighting a promising direction for the greener synthesis of halogenated anilines like this compound. researchgate.netroyalsocietypublishing.org

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. While the synthesis of this compound itself via flow chemistry is not widely detailed in the available literature, its use as a critical starting material in multi-step flow syntheses is well-established, particularly for the production of active pharmaceutical ingredients (APIs).

Synthesis of Derivatized Compounds Utilizing this compound as a Precursor

This compound serves as a versatile building block for the synthesis of more complex, functionalized molecules. Its bromine and amino groups provide reactive sites for a range of chemical transformations.

Formation of 1,7-Dihalo Tröger's Base Isomers

This compound is a suitable precursor for the synthesis of specific 1,7-dihalo Tröger's base isomers. Tröger's bases are chiral, bridged diazocine molecules with a rigid V-shaped structure, making them valuable in supramolecular chemistry and as chiral ligands.

The traditional synthesis of Tröger's bases involves the condensation of an aniline with a formaldehyde (B43269) source. When an aniline with two inequivalent positions ortho to the amino group is used, such as this compound, a mixture of three possible Tröger's base isomers can theoretically be formed. Research has shown that the reaction of this compound specifically affords the 1,7-dibromo-2,8-dimethyl Tröger's base isomer, albeit as one of three products with a reported yield of 24%. researchgate.net This highlights both the utility of the precursor and the challenge of controlling isomer formation in this class of reactions.

Amide Coupling Reactions

Amide bond formation is one of the most fundamental and frequently used reactions in organic synthesis, and this compound is often employed as the amine component in these couplings. The resulting N-aryl amides are precursors to a wide range of biologically active compounds.

A critical application of this compound is in the synthesis of N-(3-bromo-4-methylphenyl)benzamides, which are key intermediates for the pharmaceutical imatinib (B729). nih.gov The synthesis involves an amide coupling reaction between this compound and a substituted benzoyl chloride. researchgate.net

The reaction is typically carried out by dissolving this compound in a dry, inert solvent like dichloromethane (B109758) (DCM) under a nitrogen or argon atmosphere. researchgate.net The mixture is cooled, and a base such as potassium carbonate (K₂CO₃) is added. researchgate.net A solution of the corresponding acyl chloride, most commonly 4-(chloromethyl)benzoyl chloride, is then added dropwise to the reaction mixture, leading to the formation of the desired N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide intermediate. nih.govresearchgate.net

Table 1: Typical Reagents for the Synthesis of an Imatinib Precursor

| Role | Compound Name |

|---|---|

| Amine Precursor | This compound |

| Acylating Agent | 4-(Chloromethyl)benzoyl chloride |

| Base | Potassium Carbonate (K₂CO₃) |

This amide formation is a crucial step that sets the core structure for subsequent modifications in the total synthesis of imatinib. mdpi.com

The efficiency of amide coupling reactions involving this compound is highly dependent on the reaction conditions and the choice of reagents.

Acyl Chloride Intermediates: The most direct and common method for forming the amide bond is through the use of an activated carboxylic acid derivative, typically an acyl chloride. Reacting a carboxylic acid like 4-(chloromethyl)benzoic acid directly with this compound has been reported to yield only 20% of the amide product in stoichiometric reactions. nih.gov The reactivity is significantly improved by first converting the carboxylic acid to its corresponding acyl chloride, which then readily reacts with the aniline to form the amide bond in high yield. nih.gov This activation step is standard practice in many syntheses, including the flow chemistry routes to imatinib precursors. thieme-connect.de

Boronic Acid Catalysts: While boronic acids are well-known as coupling partners in palladium-catalyzed reactions like the Suzuki coupling, their use as catalysts for direct amidation is a more recent development in green chemistry. These catalysts can promote the direct condensation of a carboxylic acid and an amine under dehydrative conditions, avoiding the need to pre-form a highly reactive species like an acyl chloride. Research has shown that arylboronic acids, particularly those with electron-withdrawing groups like 2,4-bis(trifluoromethyl)phenyl boronic acid, can effectively catalyze the amidation of various aryl amines and aryl acids. Although this method has been demonstrated for a range of substrates, its specific application as a primary catalytic method for the amidation of this compound is not yet widely documented in comparison to the classical acyl chloride route.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,7-Dihalo Tröger's Base |

| N-(3-bromo-4-methylphenyl)benzamides |

| Imatinib |

| Acyl chloride |

| Boronic acid |

| N-bromosuccinimide (NBS) |

| 4-(Chloromethyl)benzoyl chloride |

| N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide |

| Tröger's base |

| 1,7-Dibromo-2,8-dimethyl Tröger's base |

| Dichloromethane (DCM) |

| Potassium Carbonate (K₂CO₃) |

| 4-(Chloromethyl)benzoic acid |

| p-Toluic acid |

Synthesis of 2-[(3-Bromo-4-methylanilino)methyl]benzenol and Related Phenolic Derivatives

The synthesis of phenolic derivatives from this compound is a critical step in creating molecules with potential applications in medicinal chemistry and materials science. The resulting structures, such as 2-[(3-Bromo-4-methylanilino)methyl]benzenol, possess unique physicochemical properties due to their combination of a substituted aniline and a phenol (B47542) moiety. nih.gov

Condensation Reactions with Aldehydes (e.g., Schiff base formation)

Condensation reactions between this compound and various aldehydes lead to the formation of Schiff bases, also known as imines or azomethines. nanobioletters.com This reaction typically involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde, followed by dehydration. These reactions are fundamental in synthetic chemistry, as the resulting azomethine group (-HC=N-) is a versatile functional group for further transformations. nanobioletters.com

Research has demonstrated the successful synthesis of several Schiff bases from this compound with different aromatic aldehydes. nanobioletters.com These reactions are often carried out in solvents like ethanol (B145695) or under solvent-free conditions. nanobioletters.combibliotekanauki.pl

Table 1: Examples of Schiff Bases Synthesized from this compound

| Aldehyde Reactant | Resulting Schiff Base | Reference |

|---|---|---|

| 2-Nitrobenzaldehyde | 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | nanobioletters.com |

| 2,4,5-Trimethoxybenzaldehyde | 3-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | nanobioletters.com |

| 4-Methoxybenzaldehyde | 3-bromo-N-(4-methoxybenzylidene)-4-methylaniline | nanobioletters.com |

| 1H-Indole-3-carbaldehyde | N-(3-bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine | nanobioletters.com |

Nucleophilic Substitution Reactions

The bromine atom on the this compound ring can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.comsmolecule.com A plausible synthetic route to 2-[(3-Bromo-4-methylanilino)methyl]benzenol involves the nucleophilic substitution reaction between this compound and a benzyl alcohol derivative, such as 2-hydroxybenzyl bromide.

Optimization of these reactions often includes the careful selection of solvents and catalysts. Polar aprotic solvents like dimethylformamide (DMF) are known to enhance reactivity. The use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to deprotonate the phenolic hydroxyl group, which facilitates the alkylation process. Mild heating is typically employed to balance the reaction rate while minimizing the formation of by-products.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, in particular, has been extensively used for the derivatization of bromoanilines, leveraging the reactivity of the bromine substituent to introduce complex aryl groups. rsc.org

Suzuki Cross-Coupling for Functionalized Aniline Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgpreprints.org For derivatives of this compound, this reaction typically involves coupling the bromo-substituted ring with various arylboronic acids.

Studies on the related isomer, 4-bromo-2-methylaniline, have shown that its Schiff base derivatives can undergo Suzuki coupling with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ at elevated temperatures (90 °C). nih.govnih.govmdpi.com This approach leads to the synthesis of both monosubstituted and bisubstituted products in moderate yields. nih.govnih.govmdpi.com The reaction often shows regioselectivity, with the bromo group on the aniline ring being more reactive than a bromo group on a thiophene (B33073) moiety, for instance. nih.govmdpi.com

Table 2: Suzuki Cross-Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) with Boronic Acids

| Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | Monosubstituted product (5a) | 40% | nih.govmdpi.com |

| 3-Chlorophenylboronic acid | Monosubstituted product (5b) | 33% | nih.govmdpi.com |

| 4-Formylphenylboronic acid | Monosubstituted product (5c) | 36% | nih.govmdpi.com |

| Thiophene-3-boronic acid | Monosubstituted product (5d) | 37% | nih.govmdpi.com |

Data derived from studies on the isomer 4-bromo-2-methylaniline, demonstrating the principle of the reaction.

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

A significant advantage of the Suzuki cross-coupling reaction is its tolerance for a wide range of functional groups on the coupling partners. researchgate.net Research has demonstrated that various electron-donating and electron-withdrawing moieties can be successfully incorporated into the final products under typical Suzuki reaction conditions. nih.govnih.govmdpi.comresearchgate.net

This functional group tolerance allows for the synthesis of a diverse library of aniline derivatives. rsc.org For example, both electron-rich and electron-poor arylboronic acids, as well as those containing ketones, chlorides, and free alcohols, have been shown to be compatible with these coupling conditions, affording the desired products in high yields. rsc.org This versatility is crucial for tuning the electronic properties and potential biological activities of the synthesized molecules. chinesechemsoc.org

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

This compound serves as a valuable starting material for the synthesis of heterocyclic compounds, including substituted pyrimidines, which are of significant interest in medicinal chemistry. lookchem.comgsconlinepress.com A key strategy involves using the aniline as a building block for constructing the pyrimidine ring system.

One notable application is in the synthesis of a key intermediate for the drug Imatinib. lookchem.com This process utilizes this compound as the starting material to construct a phenylaminopyrimidine structure through a C-N coupling reaction. lookchem.com This method highlights the importance of this compound in creating complex, pharmacologically relevant molecules.

General methods for pyrimidine synthesis, such as the direct condensation of cyanic acid derivatives with N-aryl amides, can also be applied to derivatives of this compound. organic-chemistry.org Such strategies provide access to C4-heteroatom-substituted pyrimidines, which are versatile intermediates poised for further functionalization. organic-chemistry.org

General Strategies for Functionalized Aromatic Compounds

The synthesis of functionalized aromatic compounds, such as this compound, relies on a versatile toolbox of organic reactions. These methods allow for the precise introduction and modification of functional groups on the aromatic ring, enabling the construction of complex molecular architectures. Key among these strategies are cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, and electrophilic aromatic substitutions, which are classic reactions for the functionalization of aromatic systems. The choice of strategy is often dictated by the nature of the substituents already present on the aromatic ring and the desired substitution pattern.

Grignard Reactions for Nitrogen-Containing Heterocycles

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. In the context of synthesizing nitrogen-containing heterocycles from precursors like this compound, Grignard reactions offer a versatile approach. The bromo-substituent of this compound can be converted into a Grignard reagent, which can then react with a variety of electrophiles to build heterocyclic rings.

A significant challenge in working with Grignard reagents derived from anilines is the presence of the acidic N-H proton of the amino group, which can quench the Grignard reagent. This is often overcome by using an excess of the Grignard reagent or by protecting the amino group prior to the Grignard formation.

The Kumada-Tamao-Corriu cross-coupling reaction provides a prominent example of the utility of Grignard reagents in the functionalization of haloanilines. This reaction involves the palladium- or nickel-catalyzed coupling of a Grignard reagent with an aryl halide. For instance, bromoanilines can be coupled with various alkyl or aryl Grignard reagents. nih.govacs.org The success of these reactions often depends on the choice of the phosphine (B1218219) ligand, which can influence the reaction yield and minimize side reactions like β-hydride elimination. nih.gov

The general scheme for a Kumada-type coupling of a bromoaniline is as follows:

Deprotonation: The amino group of the bromoaniline is deprotonated by the basic Grignard reagent. nih.gov

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the bromoaniline. nih.gov

Transmetalation: The organic group from the Grignard reagent is transferred to the palladium center. nih.gov

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. nih.gov

While direct synthesis of a heterocycle from this compound via an intramolecular Grignard reaction is not commonly documented, the corresponding Grignard reagent can serve as a key intermediate. It can react with various nitrogen-containing electrophiles, such as nitriles or imines, to form precursors that can subsequently be cyclized to yield heterocycles. For example, the addition of an aryl Grignard reagent to a dinitrile can lead to the formation of a pyridine (B92270) ring.

The following table summarizes the key aspects of using Grignard reagents in the synthesis of derivatives from bromoanilines.

| Feature | Description | Reference |

| Reaction Type | Kumada-Tamao-Corriu Cross-Coupling | nih.govacs.org |

| Starting Material | Bromoaniline | nih.govacs.org |

| Reagent | Grignard Reagent (R-MgX) | nih.govacs.org |

| Catalyst | Palladium or Nickel complexes with phosphine ligands | nih.gov |

| Key Challenge | Acidity of the N-H proton of the aniline | nih.gov |

| Potential Application | Synthesis of alkylated or arylated anilines, precursors to heterocycles | ontosight.ai |

Electrophilic Aromatic Substitution (Influence of Substituents)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and plays a pivotal role in the synthesis of substituted anilines and their derivatives. The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the substituent(s) already present on the ring. These substituents can be classified as either activating or deactivating groups, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

In the context of synthesizing this compound, one common starting material is 4-methylaniline (p-toluidine). The substituents on this molecule, the amino group (-NH₂) and the methyl group (-CH₃), are both activating groups and ortho, para-directors.

Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance (+M effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles primarily to the ortho and para positions.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

When both an amino and a methyl group are present, as in 4-methylaniline, the powerful activating and directing effect of the amino group dominates. Therefore, in an electrophilic substitution reaction, such as bromination, the incoming electrophile will be directed to the positions ortho to the amino group. Since the para position is already occupied by the methyl group, the bromine will substitute at one of the ortho positions. In the case of 4-methylaniline, substitution at position 3 (ortho to the amino group and meta to the methyl group) leads to the formation of this compound.

A common synthetic route involves the bromination of 4-nitrotoluene, followed by the reduction of the nitro group to an amine. google.com In 4-nitrotoluene, the nitro group (-NO₂) is a strong deactivating group and a meta-director, while the methyl group is an ortho, para-director. Here, the directing effects are in opposition. However, bromination in the presence of a Lewis acid catalyst like iron typically leads to substitution ortho to the activating methyl group, yielding 2-bromo-4-nitrotoluene. Subsequent reduction of the nitro group then affords this compound. google.com

The influence of substituents can be summarized in the following table:

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | +M > -I | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -Br (Bromo) | -I > +M | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | -M, -I | Strongly Deactivating | Meta |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-Bromo-4-methylaniline. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. The spectrum typically shows signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. chemicalbook.com

The aromatic region displays distinct signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromine, amino, and methyl substituents. The methyl group protons typically appear as a sharp singlet, while the amine protons can present as a broad singlet. rsc.org

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.42 - 6.82 | m |

| -NH₂ | 3.67 (broad singlet) | br s |

| -CH₃ | 2.36 | s |

Note: 'm' denotes a multiplet, 'br s' denotes a broad singlet, and 's' denotes a singlet. The range for aromatic protons reflects typical values and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemicalbook.com The spectrum for this compound shows distinct signals for each of the seven carbon atoms. The chemical shifts are indicative of the carbon's local electronic environment. Carbons bonded to the electronegative bromine and nitrogen atoms are typically deshielded and appear at a higher chemical shift. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 145.0 - 146.75 |

| C-Br | 108.0 - 110.0 |

| C-CH₃ | 123.0 - 124.2 |

| Aromatic C-H | 129.2 - 134.2 |

| Aromatic C-H | 121.0 - 122.9 |

| Aromatic C-H | 115.5 - 116.26 |

| -CH₃ | 17.1 - 18.6 |

Note: The ranges provided reflect typical values from spectroscopic databases and literature for this compound and its derivatives. mdpi.com

In modern structural analysis, experimental NMR data are often correlated with theoretical data computed using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the NMR chemical shifts of molecules. researchgate.net

For molecules similar to this compound, studies have shown that theoretical calculations, particularly those using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict chemical shifts that are in excellent agreement with experimental values. researchgate.netresearchgate.net By comparing the calculated shifts with the experimental spectrum, a confident and detailed assignment of each NMR signal can be achieved. This correlation is crucial for unambiguously confirming the isomeric structure of the molecule and understanding the subtle electronic interactions of the substituents with the aromatic ring.

Infrared (IR) and Raman Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum of this compound reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. chemicalbook.com Key vibrational frequencies are associated with the N-H bonds of the amine group, the C-H bonds of the aromatic ring and methyl group, the C=C stretching of the aromatic ring, and the C-Br bond.

N-H Stretching: The amine group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring carbon-carbon bonds are found in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically located in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. nanobioletters.com

Table 3: Selected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3435 |

| N-H Symmetric Stretch | ~3354 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2914 - 2966 |

| C=C Aromatic Ring Stretch | 1550 - 1591 |

| C-N Stretch | ~1311 |

| C-Br Stretch | 532 - 586 |

Note: Frequencies are approximate and based on data for this compound and structurally similar anilines. nanobioletters.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks appear with a mass difference of two (M+ and M+2).

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a molecular ion peak pattern corresponding to its molecular weight. nih.gov

| Ion Type | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| Molecular Ion | 187 / 185 | High | Corresponds to [C₇H₈⁷⁹BrN]⁺ and [C₇H₈⁸¹BrN]⁺ |

| Key Fragment | 106 | High | Loss of Br radical ([M-Br]⁺) |

This fragmentation pattern, involving the loss of the bromine atom, is a common pathway for halogenated aromatic compounds.

Ion-Trap Mass Spectrometry for Radical Cation Studies

This compound serves as a valuable precursor molecule in specialized gas-phase chemistry studies using ion-trap mass spectrometry. It is particularly suitable for investigating the reactions of distonic radical cations. asianpubs.org

In these experiments, protonated this compound ([M+H]⁺ at m/z 186 and 188) is generated via electrospray ionization and isolated in an ion trap. asianpubs.org Subsequent photodissociation (PD) of these ions is used to generate specific radical cations, which can then be reacted with neutral molecules like oxygen to study fundamental reaction kinetics and mechanisms. asianpubs.org This technique allows researchers to explore the intrinsic reactivity of highly reactive species in a controlled environment, free from solvent effects.

Identification of By-products and Derivatives (e.g., MS/MS)

In the synthesis of this compound and its derivatives, various by-products can be formed. These can include isomers from the bromination reaction or products of side reactions. For instance, in the synthesis of related brominated anilines, common by-products include di-brominated isomers and N-oxides.

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and characterizing such impurities, even at low levels. In an MS/MS experiment, a specific ion (a precursor ion, such as the molecular ion of a suspected by-product) is mass-selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) produce a characteristic spectrum that provides structural information about the precursor.

For example, a potential di-brominated by-product of this compound would have a molecular weight significantly higher than the main product and would exhibit a distinct isotopic pattern with three peaks (M+, M+2, M+4) due to the presence of two bromine atoms. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is particularly effective for separating complex mixtures and identifying unknown degradation products or synthesis impurities. scilit.com Patent literature describing the use of this compound in further synthetic steps often mentions purification by techniques like HPLC, confirming the presence of impurities that need to be removed. ambeed.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules with high accuracy. tci-thaijo.org Studies on 3-Bromo-4-methylaniline and its derivatives utilize DFT to explore a wide range of molecular properties.

Geometry Optimization and Ground State Structure Determination

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For aniline (B41778) derivatives, methods like B3LYP with a 6-31G(d) basis set are commonly employed to calculate the optimized geometric parameters. researchgate.net The process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The comparison between calculated and experimental values for related molecules generally shows excellent agreement, validating the theoretical approach. tci-thaijo.org

For instance, the optimized geometry of related anilines reveals the influence of substituents on the benzene (B151609) ring and the amino group. The presence of the bromine atom and the methyl group in this compound introduces specific steric and electronic effects that subtly alter the bond lengths and angles compared to a simple aniline molecule.

Interactive Table: Illustrative Optimized Geometrical Parameters for an Aniline Derivative (Note: Data shown is for a related compound, 2-bromo-4-methyl aniline, to illustrate typical parameters obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | H-N-H | ~113° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). science.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations are extensively used to determine the energies of these orbitals and predict the electronic transition properties of molecules. nih.gov

In studies of derivatives of this compound, FMO analysis reveals how different substituents modulate the electronic properties and reactivity of the core structure. nih.govresearchgate.net

Interactive Table: FMO Parameters for Derivatives of this compound (Note: Data is for (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, illustrating the application of FMO analysis.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3a | -5.82 | -2.07 | 3.75 |

| 3b | -5.91 | -2.13 | 3.78 |

| 3c | -5.73 | -2.01 | 3.72 |

| 3d | -5.88 | -2.16 | 3.72 |

| 3e | -5.79 | -2.03 | 3.76 |

Data sourced from a study using the B3LYP/6-31G(d,p) method. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. tci-thaijo.orgdergipark.org.tr An MESP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wolfram.com

These maps are crucial for understanding intermolecular interactions. researchgate.net

Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In aniline derivatives, this region is often localized around the nitrogen atom due to its lone pair of electrons.

Blue Regions: Indicate positive potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.

Green Regions: Represent neutral or near-zero potential.

For derivatives of this compound, MESP analysis helps identify the most likely sites for chemical reactions, providing insights that align with FMO analysis. researchgate.netnih.gov

Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)

Conceptual DFT provides a set of global reactivity descriptors that quantify a molecule's chemical behavior. nih.gov These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and are used to predict and compare the reactivity of different molecules. researchgate.netnih.gov

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. researchgate.net

These descriptors have been calculated for various derivatives of this compound to provide a detailed understanding of their reaction tendencies. nih.govnih.gov

Interactive Table: Reactivity Descriptors for a Derivative of this compound (Note: Data is for a (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative, illustrating the application of reactivity descriptors.)

| Descriptor | Formula | Value (eV) |

| Ionization Energy (I) | I ≈ -EHOMO | 5.82 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.07 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.87 |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | 3.29 |

Data sourced from a study using the B3LYP/6-31G(d,p) method. researchgate.net

Thermodynamic Parameters and Energy Barriers

DFT calculations can be used to determine key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These parameters are essential for predicting the spontaneity and equilibrium of chemical reactions. For instance, the oxidation of substituted anilines has been studied to evaluate various thermodynamic activation parameters. nih.gov

Furthermore, computational methods are employed to calculate the energy barriers of reaction pathways. These barriers, or activation energies, represent the minimum energy required for a reaction to occur. Studies on related compounds have investigated reaction barriers for processes like oxidation, helping to elucidate the reaction mechanism. nih.govrsc.org The isokinetic temperature (β), a temperature at which all reactions in a series proceed at the same rate, can also be calculated and provides insight into whether a reaction is enthalpy or entropy controlled. nih.gov

Molecular Dynamics (MD) Simulations

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to assess the conformational flexibility and stability of molecules in different environments, such as in a solvent. For derivatives of this compound, MD simulations can model how the molecule moves, vibrates, and interacts with its surroundings, which is particularly important for understanding its behavior in biological systems or solution-phase reactions.

Protein-Ligand Interactions and Biological Target Binding

The this compound scaffold is a significant structural motif in the design of targeted therapeutic agents, particularly kinase inhibitors and nuclear receptor modulators. Computational docking studies are instrumental in predicting and rationalizing the binding of these ligands to their protein targets.

Derivatives of this compound have been synthesized and investigated as potent anticancer agents. nih.gov For instance, it serves as a key starting material for novel derivatives of imatinib (B729), a well-known tyrosine kinase inhibitor. nih.gov Molecular docking simulations of these derivatives against the ABL kinase domain suggest they prefer a DFG-out conformation, with some analogues showing binding affinities close to that of imatinib itself. nih.gov The 3-bromo-4-methylphenyl moiety is crucial for fitting into the ATP binding site. nih.gov Similar structures based on a 3-bromoaniline (B18343) core have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org

In a different context, fragments derived from this compound have been used to develop selective modulators for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in metabolic diseases. rsc.orgtuwien.at Docking studies using the crystal structure of PPARγ have been employed to predict how these fragments interact with the ligand-binding domain, with predictions suggesting interactions with key residues like Ser342. rsc.org The halogenated structure is often highlighted for its role in facilitating specific protein-binding interactions. vulcanchem.com

The table below summarizes the biological targets for which this compound derivatives have been computationally evaluated.

| Biological Target | Compound Class/Derivative | Key Findings from Docking Studies |

| ABL Kinase | Imatinib Derivatives | Compounds prefer a DFG-out conformation; some show high binding affinity comparable to imatinib. nih.gov |

| BRAF Kinase | Imatinib Derivatives | Analogues show lower binding affinities for BRAF compared to ABL kinase. |

| PPARγ | Magnolol Dimer-Derived Fragments | Fragments based on the 3-bromo-4-methylphenol (B1336650) structure are predicted to interact with key residues in the ligand-binding pocket. rsc.org |

| EGFR & VEGFR-2 | 4-Anilinoquinazolines | Derivatives with a 3-bromoaniline moiety can be efficiently accommodated in the ATP binding site of both receptors. ijcce.ac.ir |

This table is based on computational docking studies of various derivatives containing the this compound or closely related structural motifs.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations have proven essential for understanding the complex reaction mechanisms involving this compound, particularly in the gas phase. These computational methods provide detailed insights into reaction pathways, intermediate structures, and the energies of transition states. rsc.orgrsc.org

Proton and Radical Migration Pathways

A significant area of investigation has been the gas-phase reactions of distonic radical cations generated from this compound. fishersci.cachemicalbook.comsigmaaldrich.com In these studies, protonated this compound is used as a precursor to form specific radical cations in an ion-trap mass spectrometer. rsc.orgrsc.org The subsequent reactions of these radicals, for example with molecular oxygen, are then monitored.

Quantum chemical calculations are deployed to rationalize the experimental observations. rsc.orgrsc.org For instance, in the oxidation of related phenyl radicals, the prevailing mechanism after the initial addition of O2 involves a facile 1,5-hydrogen shift within the peroxyl radical intermediate. rsc.org This hydrogen migration is a critical step leading to the subsequent elimination of a hydroperoxyl radical (OH) and the formation of products like o-benzoquinone. rsc.org These mechanistic pathways, including such radical migrations, are mapped out using computed potential energy surfaces. rsc.org

Transition State Calculations

The elucidation of reaction mechanisms relies heavily on the accurate calculation of the energies of all stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states. rsc.orgrsc.org

In studies involving radicals derived from this compound, high-level composite methods are employed to ensure accuracy. rsc.orgrsc.org Reaction enthalpies and barriers are often computed using methods like G3X-K, a composite method known for its precision in thermochemical kinetics. rsc.orgrsc.org The geometries and vibrational frequencies of stationary points are typically calculated using density functional theory (DFT), for example, with the M06-2X functional. rsc.orgrsc.org

A critical step in these calculations is the characterization of transition states, which are identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgrsc.org To confirm that a calculated transition state correctly connects the intended reactant and product, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.orgrsc.org This verification ensures the integrity of the proposed mechanistic pathway. rsc.orgrsc.org

The table below summarizes the computational methods used for mechanistic elucidation.

| Computational Method | Purpose |

| G3X-K | Calculation of reaction enthalpies and transition state energies. rsc.orgrsc.org |

| CBS-QB3 | Calculation of adiabatic ionization energies and cation dissociation barriers. rsc.org |

| M06-2X (DFT) | Optimization of geometries and calculation of vibrational frequencies for stationary points. rsc.orgrsc.org |

| IRC Calculations | Verification of transition states by connecting them to the correct minima (reactants and products). rsc.orgrsc.org |

This table highlights common high-level quantum chemical methods applied in the study of reaction mechanisms involving species derived from this compound.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) with Bromine

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For derivatives of aniline (B41778), such as 3-bromo-4-methylaniline, the reaction is heavily influenced by the substituents already present on the benzene (B151609) ring. The bromination of aniline is typically very rapid, even without a catalyst, due to the powerful activating effect of the amino group. ucalgary.ca This high reactivity can often lead to multiple substitutions on the ring. libretexts.orgchemistrysteps.com

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the three substituents on the aromatic ring: the amino group (-NH₂), the methyl group (-CH₃), and the bromine atom (-Br).

Amino Group (-NH₂): This is a very strong activating group and a powerful ortho, para-director. ucalgary.casarthaks.comallen.in The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions highly susceptible to attack by electrophiles.

Methyl Group (-CH₃): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect.

In the case of this compound, the directing effects of these groups are as follows:

The powerful amino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6.

Position 4 is already occupied by the methyl group.

The methyl group at position 4 directs to positions 3 and 5.

The bromo group at position 3 directs to positions 2, 4, and 6.

The activating and directing effects of the substituents on the this compound ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | 1 | +R > -I | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| Bromo (-Br) | 3 | -I > +R | Weakly Deactivating | Ortho, Para |

Considering the combined influence, the amino group is the dominant directing group. It strongly activates the positions ortho to it (positions 2 and 6). Therefore, electrophilic bromination is expected to occur primarily at these positions.

The amino group is one of the strongest activating groups in electrophilic aromatic substitution. libretexts.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring via resonance. chemistrysteps.com This donation of electron density stabilizes the carbocation intermediate (the arenium ion) that is formed during the reaction, thereby lowering the activation energy of the rate-determining step. libretexts.org This makes the aromatic ring much more nucleophilic and reactive towards electrophiles compared to benzene itself. chemistrysteps.com

However, this high reactivity is often a drawback, as it can be difficult to control the reaction to achieve a single substitution. In the case of aniline, direct bromination typically results in the formation of 2,4,6-tribromoaniline, as all available ortho and para positions are rapidly substituted. ucalgary.cayoutube.com A similar propensity for polysubstitution would be expected for this compound, with the electrophile attacking the available activated positions.

To control the high reactivity of the amino group and achieve mono-substitution, a common strategy is to temporarily "protect" the amino group by converting it into a less-activating amide, such as an acetanilide. ucalgary.castudy.com This is typically achieved by reacting the aniline with acetic anhydride (B1165640). brainly.in

The key effects of converting the amino group to an acetamido group are:

Reduced Activation: The lone pair of electrons on the nitrogen atom in the acetamido group is delocalized not only into the benzene ring but also into the adjacent carbonyl group through resonance. brainly.in This makes the lone pair less available for donation to the ring, thus moderating the activating effect. ucalgary.ca

Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, making the para position the more favorable site for electrophilic attack. ucalgary.cayoutube.com

The general procedure involves three steps:

Protection: The amino group of the aniline derivative is acetylated to form an acetanilide.

Substitution: The electrophilic substitution (e.g., bromination) is carried out on the protected compound. The reduced activation and steric hindrance favor mono-substitution, often at the para position relative to the activating group.

Deprotection: The acetyl group is removed by acid or base hydrolysis to restore the amino group, yielding the mono-substituted aniline. ucalgary.castudy.com

This method allows for controlled bromination, preventing the over-reaction that occurs with the unprotected amine. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS reactions are uncommon for most aryl halides unless the aromatic ring is rendered electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho or para to the leaving group. libretexts.orgambeed.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

This compound is not a suitable substrate for typical NAS reactions. The ring contains two electron-donating groups (amino and methyl) and lacks the requisite strong electron-withdrawing groups to activate the bromine atom (the leaving group) towards nucleophilic attack. Consequently, the compound is generally unreactive under standard NAS conditions.

Condensation Reactions

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds.

This compound, as a primary amine, reacts with aldehydes and ketones in a condensation reaction to form imines, which are commonly referred to as Schiff bases. nanobioletters.comscispace.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction is: R-CHO (Aldehyde) + H₂N-Ar (this compound) → R-CH=N-Ar (Schiff base) + H₂O

Schiff bases derived from this compound have been synthesized and characterized in various research studies. nanobioletters.com For example, it can be condensed with a variety of substituted aromatic aldehydes to produce a range of Schiff base compounds. nanobioletters.cominternationaljournalcorner.com These reactions are fundamental to the chemistry of this compound and provide a pathway to more complex molecular structures.

Coupling Reactions

Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-Br bond, is a valuable substrate for such transformations, particularly in the synthesis of complex biaryl structures.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the synthesis of biaryls. nih.gov While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar bromoanilines provides a strong indication of its expected behavior. For instance, Suzuki-Miyaura cross-coupling has been successfully developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. nih.govrsc.org

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromoanilines

| Parameter | Typical Conditions |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Ligand | Triphenylphosphine (PPh₃), other phosphine-based ligands |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄), Sodium carbonate (Na₂CO₃) |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF), often with water |

| Temperature | Typically elevated temperatures (e.g., 80-110 °C) |

This table presents generalized conditions based on Suzuki reactions of similar bromoaniline compounds.

The synthesis of unsymmetrical biaryls is a significant application of this reaction. researchgate.net For this compound, coupling with various arylboronic acids would lead to a range of substituted 4-methylbiphenyl-3-amine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Grignard reagents are powerful nucleophiles used for the formation of new carbon-carbon bonds. utexas.edu The formation of a Grignard reagent from an aryl halide involves the reaction of the halide with magnesium metal in an ethereal solvent. youtube.comwikipedia.org In the case of this compound, the formation of the corresponding Grignard reagent, (3-amino-4-methylphenyl)magnesium bromide, presents a challenge due to the presence of the acidic proton of the amino group. This proton would readily react with and quench the highly basic Grignard reagent as it forms. bethunecollege.ac.in

To circumvent this issue, protection of the amino group is typically required before the formation of the Grignard reagent. Common protecting groups for amines include acetyl, tert-butyloxycarbonyl (Boc), or silyl (B83357) groups. Once the amino group is protected, the Grignard reagent can be prepared and used in subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.

A study on the preparation of a Grignard reagent from 4-bromo-N,N-dimethylaniline demonstrates the feasibility of this reaction with a substituted bromoaniline where the amino protons are replaced by methyl groups. researchgate.netchemconnections.org This suggests that with appropriate protection, this compound can be converted to its Grignard reagent.

Table 2: Hypothetical Two-Step Grignard Reaction of this compound

| Step | Reactants | Product |

| 1. Protection | This compound, Protecting agent (e.g., Acetic anhydride) | N-(3-Bromo-4-methylphenyl)acetamide |

| 2. Grignard Formation | N-(3-Bromo-4-methylphenyl)acetamide, Magnesium (Mg), Anhydrous ether | (3-Acetamido-4-methylphenyl)magnesium bromide |

| 3. Reaction | (3-Acetamido-4-methylphenyl)magnesium bromide, Electrophile (e.g., Acetone) | N-(3-(2-hydroxypropan-2-yl)-4-methylphenyl)acetamide |

| 4. Deprotection | N-(3-(2-hydroxypropan-2-yl)-4-methylphenyl)acetamide, Acid or base | 3-(1-Amino-2-methyl-5-yl)propan-2-ol |

This table outlines a potential reaction sequence as direct Grignard formation on the unprotected aniline is not feasible.

Rearrangement Reactions

Rearrangement reactions involving the migration of substituents on an aromatic ring can occur under various conditions, often leading to unexpected products. For halogenated anilines, the migration of the halogen atom is a known phenomenon.

A notable example of halogen migration is the unexpected rearrangement of 2-bromoaniline (B46623) to 4-bromoaniline (B143363) under biphasic alkylation conditions. researchgate.netnih.gov This type of rearrangement highlights the potential for the bromine atom in this compound to migrate to a different position on the aromatic ring under certain reaction conditions. The driving force for such migrations can be thermodynamic stability, where the product is more stable than the starting material, or kinetic factors influenced by the reaction mechanism.

The "halogen dance" is a term used to describe the base-catalyzed migration of halogens on an aromatic or heteroaromatic ring. researchgate.net This process typically involves deprotonation followed by a series of halogen and metal exchanges, leading to an isomeric product. While this is more commonly observed with stronger bases and in heteroaromatic systems, the principle of halogen migration is relevant.

Another related phenomenon is the Jacobsen rearrangement, which involves the migration of alkyl or halogen groups in polyalkyl- or polyhalobenzenes in the presence of strong acids like sulfuric acid. wikipedia.orglibretexts.orgslideshare.netresearchgate.netorganicreactions.org This reaction is generally limited to benzene rings with at least four substituents.

Mechanistic studies of the rearrangement of 2-bromoaniline to 4-bromoaniline suggest an intermolecular process. researchgate.net It is proposed that under the reaction conditions, an electrophilic bromine species is generated, which can then re-brominate the aniline at a different position. The amino group, being a strong activating group, directs the incoming electrophile to the ortho and para positions. In the case of 2-bromoaniline, migration to the para position is sterically less hindered and electronically favored, leading to the formation of 4-bromoaniline.

For this compound, a similar rearrangement could potentially occur, although the substitution pattern would influence the outcome. The presence of the methyl group at the 4-position and the amino group at the 1-position would direct any migrating bromine to the available ortho and para positions relative to the amino group, which are positions 2, 6, and 5. The electronic and steric effects of the existing substituents would play a crucial role in determining the product distribution of such a rearrangement.

The study of halogen migration in haloallenyl ketones, which proceeds via a halirenium intermediate, provides another mechanistic possibility for intramolecular halogen shifts, although the conditions are quite different from those typically used for bromoanilines. nih.govorganic-chemistry.orgnih.gov

Analytical Methodologies for 3 Bromo 4 Methylaniline

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For 3-Bromo-4-methylaniline, several chromatographic methods are employed to ensure its quality and monitor its synthesis.

Gas Chromatography (GC) for Detection and Quantification

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of this compound. The purity of commercial-grade this compound is often determined by GC, with standards typically exceeding 98.0% purity tcichemicals.com.

The methodology involves volatilizing the sample and passing it through a capillary column, such as an Rxi-5Sil MS column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. GC-MS methods are adept at separating methylaniline compounds from other substances, like hydrocarbons, and can achieve high accuracy and low detection limits, sometimes as low as 1.0 mg/L srce.hr. In mass spectrometry detection, specific ions corresponding to the analyte are monitored; for brominated compounds, this would include the characteristic bromine isotopes (m/z 79 and 81) fishersci.ca.

Table 1: Typical Parameters for GC Analysis of Aromatic Amines

| Parameter | Specification | Purpose |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification. |

| Column Type | Capillary Column (e.g., Rxi-5Sil MS) fishersci.ca | Separates components of the sample. |

| Injection Mode | Split/Splitless | Introduces the sample into the system. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies the compound. |

| Monitored Ions | Target compound fragments, including Br isotopes (m/z 79, 81) fishersci.ca | Provides specificity for detection. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the purity assessment of anilines and their derivatives as it typically does not require a derivatization step, which is often needed for GC analysis of polar compounds chromatographyonline.com. This technique is crucial for separating the main compound from any impurities that may be present.

A common approach for analyzing substituted anilines involves reversed-phase HPLC using a C18 column srce.hrnih.gov. The separation is achieved by a mobile phase, typically a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) srce.hrnih.gov. Detection is commonly performed using a UV-Diode Array Detector (DAD), which can identify and quantify compounds based on their UV absorbance srce.hr. This method allows for the validation of purity by separating this compound from potential by-products and starting materials.

Table 2: General Conditions for HPLC Purity Assessment of Anilines

| Parameter | Specification | Purpose |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and impurity profiling. |

| Stationary Phase | C18 Column (e.g., Waters XBridge C18, Asahipak ODP-50 6D) srce.hrshodex.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water Gradient srce.hrnih.gov | Elutes compounds from the column. |

| Detector | UV-Diode Array Detector (DAD) srce.hr | Detects and quantifies UV-active compounds. |

| Temperature | Controlled (e.g., 30-50 °C) srce.hrnih.gov | Ensures reproducible separation. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and By-product Detection

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions libretexts.orgchemistryhall.com. In the synthesis or modification of this compound, TLC can quickly indicate the consumption of starting materials and the formation of the desired product chemistryhall.com.

The process involves spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in a suitable solvent system. By comparing the retention factor (Rf) of spots in the reaction mixture lane to the starting material lane, a chemist can track the reaction's progress. A "co-spot," containing both the starting material and the reaction mixture, is often used to confirm if the spots are different compounds libretexts.orgrochester.edu. The appearance of new spots can signal the formation of products or by-products. Visualization is typically achieved under UV light or by using a chemical stain rochester.edu.

Table 3: Procedure for Reaction Monitoring Using TLC

| Step | Action | Purpose |

| 1. Spotting | Apply small spots of the starting material, reaction mixture, and a co-spot onto the baseline of a TLC plate libretexts.orgrochester.edu. | To prepare the plate for analysis. |

| 2. Elution | Place the plate in a chamber with a chosen solvent system (eluent). | To separate the mixture components based on polarity chemistryhall.com. |

| 3. Visualization | View the dried plate under a UV lamp or treat with a chemical stain rochester.edu. | To see the separated spots. |

| 4. Analysis | Compare the spots in the reaction lane to the starting material lane. | To determine the extent of reaction and detect new products or by-products libretexts.org. |

Spectroscopic Techniques for Purity and Identity Validation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass. Commercial suppliers often use NMR to confirm that the structure of the compound meets specifications tcichemicals.com. The NIST Chemistry WebBook also provides reference data for this compound, confirming its molecular formula and structure nist.gov. Furthermore, this compound has been used in studies involving ion-trap mass spectrometry fishersci.casigmaaldrich.com.

Elemental Analysis

Elemental analysis is a definitive technique used to determine the elemental composition of a pure substance, providing experimental confirmation of its empirical and molecular formula. The method is based on the complete combustion of a sample, which converts elements into simple gaseous products (e.g., carbon to CO2, hydrogen to H2O, and nitrogen to N2) researchgate.netelementar.com. The masses of these products are measured to calculate the percentage by mass of each element in the original sample researchgate.net.